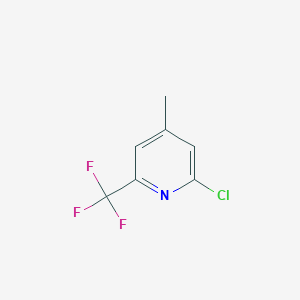
Boc-d-lys(biotin)-oh
Overview
Description
Boc-d-lys(biotin)-oh: is a biotinylated derivative of the amino acid lysine, where the lysine is protected with a Boc (tert-butoxycarbonyl) group and biotin is attached to the epsilon-amino group of lysine. This compound is commonly used in biochemical and molecular biology research due to its ability to bind strongly to avidin and streptavidin, which are proteins with high affinity for biotin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-d-lys(biotin)-oh typically involves the following steps:
Protection of Lysine: : Lysine is first protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Biotinylation: : The protected lysine is then reacted with biotin-activated esters, such as biotin-N-hydroxysuccinimide (biotin-NHS), to attach biotin to the epsilon-amino group.
Deprotection: : The Boc group is removed using trifluoroacetic acid (TFA) to yield the final product, This compound .
Industrial Production Methods
In an industrial setting, the synthesis of This compound would be scaled up using similar chemical reactions but with optimized reaction conditions to ensure high yield and purity. Large-scale reactions would require careful control of temperature, pH, and reaction times to achieve consistent results.
Chemical Reactions Analysis
Boc-d-lys(biotin)-oh: can undergo various chemical reactions, including:
Oxidation: : The biotin moiety can be oxidized under specific conditions.
Reduction: : The compound can be reduced, particularly at the biotin moiety.
Substitution: : The amino group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Biotin can be converted to biotin sulfoxide or biotin sulfone.
Reduction: : The biotin moiety can be reduced to biotinamine.
Substitution: : Various substituted lysine derivatives can be formed.
Scientific Research Applications
Boc-d-lys(biotin)-oh: is widely used in scientific research due to its unique properties:
Chemistry: : It is used in peptide synthesis and as a linker in chemical conjugation reactions.
Biology: : The strong biotin-avidin/streptavidin interaction is exploited in affinity chromatography, protein purification, and detection assays.
Medicine: : It is used in diagnostic assays, drug delivery systems, and imaging techniques.
Industry: : It is employed in the development of biosensors and bioanalytical devices.
Mechanism of Action
The mechanism by which Boc-d-lys(biotin)-oh exerts its effects involves its high affinity for avidin and streptavidin. When biotin binds to these proteins, it forms a stable complex that can be used to isolate, detect, or quantify target molecules. The molecular targets include avidin and streptavidin, and the pathways involved are those related to protein-protein interactions and molecular recognition.
Comparison with Similar Compounds
Boc-d-lys(biotin)-oh: is similar to other biotinylated amino acids and peptides, such as biotinylated lysine , biotinylated glutamic acid , and biotinylated peptides . its uniqueness lies in the Boc protection group, which provides stability and ease of handling during synthesis and reactions. The Boc group can be selectively removed under mild acidic conditions, making it a versatile reagent in biochemical research.
Properties
IUPAC Name |
(2R)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N4O6S/c1-21(2,3)31-20(30)24-13(18(27)28)8-6-7-11-22-16(26)10-5-4-9-15-17-14(12-32-15)23-19(29)25-17/h13-15,17H,4-12H2,1-3H3,(H,22,26)(H,24,30)(H,27,28)(H2,23,25,29)/t13-,14+,15+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQNFOCBPUXJCS-AESZEHBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


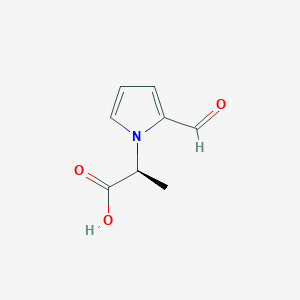
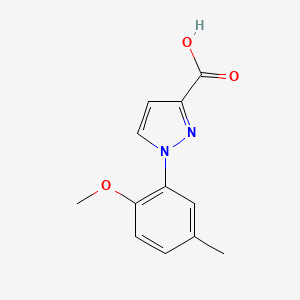
![4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1415005.png)
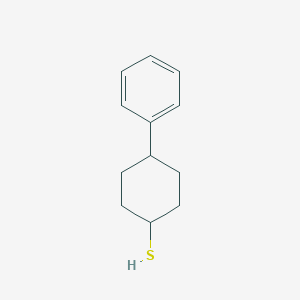
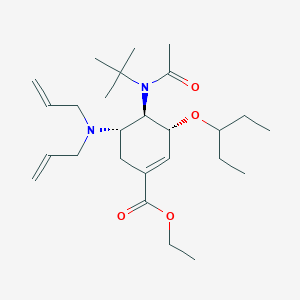
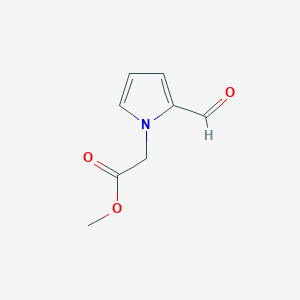
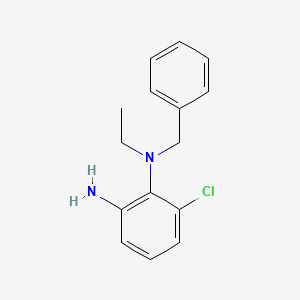
![4-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B1415017.png)
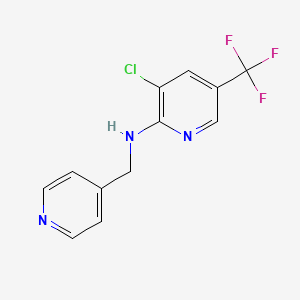
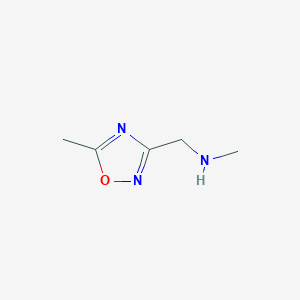
![4-Chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene](/img/structure/B1415021.png)

